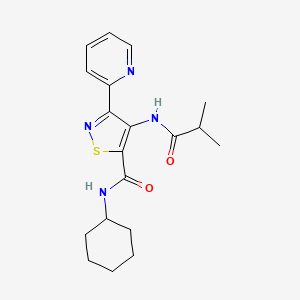![molecular formula C21H19ClN4O2S B6584418 N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251600-33-5](/img/structure/B6584418.png)
N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide” is a complex organic molecule that contains several functional groups and rings. It has a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a pyridine ring (a six-membered ring with one nitrogen atom), a cyclopropane ring (a three-membered ring of carbon atoms), and an amide group (a carbonyl group (C=O) attached to a nitrogen atom). The presence of these functional groups and rings suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, due to the presence of several rings and functional groups. The thiazole and pyridine rings are aromatic, meaning they have a special stability due to the delocalization of electrons. The cyclopropane ring is a small, strained ring, which could make it reactive. The amide group could participate in hydrogen bonding .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide:
Antibacterial Agents
This compound has shown potential as an antibacterial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Research has indicated that modifications to the N-substituents can enhance antibacterial activity, making it a promising candidate for developing new antibiotics .
Anti-Tubercular Agents
The compound has been explored for its anti-tubercular properties. Studies have demonstrated its efficacy against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. Its ability to inhibit bacterial growth at low concentrations makes it a valuable asset in the fight against drug-resistant TB .
Anti-Fibrotic Agents
Research has shown that this compound can inhibit collagen synthesis, making it useful in treating fibrotic diseases. By targeting specific pathways involved in fibrosis, it can reduce collagen deposition and prevent the progression of fibrotic conditions such as liver fibrosis .
Cancer Therapeutics
The compound has been investigated for its potential in cancer treatment. Its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation makes it a candidate for developing new cancer therapies. Studies have shown its effectiveness in reducing tumor growth in preclinical models .
Anti-Inflammatory Agents
This compound has demonstrated anti-inflammatory properties by inhibiting key inflammatory pathways. It can reduce the production of pro-inflammatory cytokines and mediators, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antioxidant Agents
Studies have highlighted the antioxidant properties of this compound. It can scavenge free radicals and reduce oxidative stress, which is implicated in many chronic diseases. Its antioxidant activity makes it a potential therapeutic agent for conditions like cardiovascular diseases and diabetes.
These diverse applications highlight the versatility and potential of N-[2-(4-chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide in various fields of scientific research.
Springer RSC Advances MDPI MDPI SpringerOpen : Springer : RSC Advances : MDPI
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-4-(cyclopropanecarbonylamino)-3-pyridin-2-yl-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-8-4-13(5-9-15)10-12-24-21(28)19-18(25-20(27)14-6-7-14)17(26-29-19)16-3-1-2-11-23-16/h1-5,8-9,11,14H,6-7,10,12H2,(H,24,28)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BADRKLAVZCZSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=C(SN=C2C3=CC=CC=N3)C(=O)NCCC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chlorophenyl)ethyl]-4-cyclopropaneamido-3-(pyridin-2-YL)-1,2-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-2-methylphenyl)-2-{[2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584336.png)
![N-(4-bromophenyl)-2-{[2-methyl-6-(pyridin-4-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B6584345.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584352.png)
![N-(4-acetylphenyl)-2-[4-(morpholin-4-yl)-1-oxo-1,2-dihydrophthalazin-2-yl]acetamide](/img/structure/B6584353.png)
![1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B6584363.png)
![N-(cyclopropylmethyl)-1-{3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}piperidine-4-carboxamide](/img/structure/B6584369.png)
![1-{3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}-N-[2-(cyclohex-1-en-1-yl)ethyl]piperidine-4-carboxamide](/img/structure/B6584373.png)
![4-acetamido-N-{[4-(propan-2-yl)phenyl]methyl}-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B6584398.png)
![4-acetamido-3-(pyridin-2-yl)-N-{[4-(trifluoromethyl)phenyl]methyl}-1,2-thiazole-5-carboxamide](/img/structure/B6584406.png)

![1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-2-oxo-N-propyl-1,2-dihydroquinoxaline-6-carboxamide](/img/structure/B6584420.png)
![7-chloro-N-(2,5-dimethylphenyl)-6-fluoro-5-methyl-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584428.png)
![7-chloro-6-fluoro-5-methyl-N-(4-methylphenyl)-10-oxo-1H,2H,3H,4H,5H,10H-benzo[b]1,6-naphthyridine-2-carboxamide](/img/structure/B6584432.png)
![N-(4-ethylphenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6584436.png)